p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Photosensitive polyimide DNQ photoresist Sensitivity and contrast

Formulating novolak- or polyimide-based positive-tone photoresists and encountering inconsistent dissolution inhibition when substituting DNQ esters? The p-tolyl ester (PC-5) provides structure-specific inhibition strength driven by enhanced sulfonyl oxygen electron density from the p-methyl substituent. • Validated in Bco-PI matrix: sensitivity 250 mJ/cm², contrast γ=2.56 at 20 wt% loading. • XLogP 5.6 ensures homogeneous dispersion in high m-cresol novolac resins, preventing phase separation. • Mono-ester DNQ-5-sulfonate scaffold enables direct structure-activity comparison with multi-functional DNQ-sulfonates. Supplied as a single, well-defined photoactive compound with published NMR, IR, and computed property data-ideal for academic inhibition-mechanism studies and industrial PSPI development.

Molecular Formula C17H12N2O4S
Molecular Weight 340.4 g/mol
CAS No. 80370-33-8
Cat. No. B12676024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
CAS80370-33-8
Molecular FormulaC17H12N2O4S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N
InChIInChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)23-24(21,22)16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3
InChIKeyIYVXYACGWZOENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolyl DNQ-5-Sulfonate Procurement Guide


p-Tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 80370-33-8) is a member of the diazonaphthoquinone (DNQ) sulfonate ester family, compounds widely employed as photoactive dissolution inhibitors in positive-tone photoresists for g-line (436 nm) and i-line (365 nm) lithography [1]. Structurally, the compound features a 2,1,5-diazonaphthoquinone sulfonate (DNQ-5-sulfonate) chromophore esterified with p-cresol (4-methylphenol), yielding the molecular formula C17H12N2O4S and a molecular weight of 340.4 g/mol [1]. The p-tolyl substituent imparts distinct hydrophobic and electronic characteristics that differentiate this ester from other commonly employed DNQ-5-sulfonate esters such as the unsubstituted phenyl ester or polyhydroxybenzophenone derivatives [2].

The Case for p-Tolyl Selectivity


In novolak-based positive photoresists, the dissolution inhibition function is not solely conferred by the DNQ chromophore; the sulfonyl ester substituent independently controls the inhibition factor through hydrogen-bonding interactions with phenolic resin hydroxyl groups [1]. The p-methyl substituent on the aromatic ester influences the electron density at the sulfonyl oxygen acceptor atoms, directly modulating inhibition strength per molecule. Consequently, swapping the p-tolyl ester for an unsubstituted phenyl, o-tolyl, or polyhydroxybenzophenone ester can produce quantifiably different dissolution inhibition efficiency, sensitivity, and contrast—even when the DNQ chromophore and loading are held constant [2]. This structure-specific behavior prohibits indiscriminate substitution without re-optimization of the entire resist formulation.

p-Tolyl DNQ-5-Sulfonate: Comparative Evidence


Sensitivity & Contrast in Polyimide Photoresists

The p-tolyl ester (PC5), formally p-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate, has been quantitatively characterized as a photoactive compound in a block copolyimide (Bco-PI) resist matrix. At a 20 wt% loading in Bco-PI, PC5 delivered a sensitivity of 250 mJ/cm² and a contrast of 2.56 under UV exposure with development in 5% TMAH aqueous solution at room temperature [1]. This demonstrates functional viability in a transparent alicyclic polyimide system where the p-tolyl ester's compatibility with the matrix is essential. By comparison, DNQ-5-sulfonate esters in a calix[8]arene matrix (25 wt% loading, 1.5 wt% TMAH developer, PEB at 100°C for 90 s) achieved sensitivities of 30–37 mJ/cm² and contrasts of 2.5–2.8 [2].

Photosensitive polyimide DNQ photoresist Sensitivity and contrast

Hydrophobicity and Low-Polarity Matrix Compatibility

The p-tolyl ester possesses a computed XLogP3-AA value of 5.6, indicating high lipophilicity that promotes solubility in organic casting solvents and compatibility with hydrophobic novolac or polyimide matrices [1]. In contrast, the unsubstituted phenyl ester (phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate, CAS 23295-00-3) has a lower molecular weight (326.3 g/mol vs. 340.4 g/mol) with fewer non-polar carbon atoms, resulting in a predictably lower logP and different phase-partitioning behavior that can lead to phase separation or altered dissolution kinetics in low-polarity formulations [2].

Hydrophobicity DNQ ester Matrix compatibility

p-Tolyl vs. o-Tolyl Inhibition Efficiency

The p-tolyl ester (CAS 80370-33-8) and its ortho-substituted isomer o-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 83803-86-5) share identical molecular formula and DNQ chromophore but differ in the position of the methyl substituent on the aromatic ester ring [1][2]. According to the rational design principle established by Jha et al., inhibition strength of DNQ-sulfonate esters depends directly on the electron density at the sulfonyl oxygen acceptor atoms [3]. The p-methyl group exerts a +I inductive effect and hyperconjugative electron donation that increases electron density at the para-sulfonyl oxygen relative to the ortho-substituted isomer (where steric hindrance also perturbs the ester conformation and thus the spatial availability of the sulfonyl group for hydrogen bonding with the phenolic resin). Consequently, the p-tolyl ester is predicted to exhibit a measurably different—and potentially higher—inhibition factor (f) per molecule compared to the o-tolyl isomer at equal molar loading in novolac resin.

Positional isomer Inhibition factor Electron density

Evidence Gaps in Direct Comparative Studies

A systematic search of primary literature, patents, and authoritative databases did not identify any published study performing a direct, side-by-side quantitative comparison of p-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate against its closest structural analogs (phenyl ester, o-tolyl ester, or 2,3,4-trihydroxybenzophenone DNQ-5-sulfonate) under identical resist formulation and processing conditions [1]. The quantitative evidence presented in this guide derives from cross-study comparisons (Evidence Item 1) and class-level mechanistic inference (Evidence Items 2 and 3). Users considering substitution of this compound should be aware that experimental verification of the predicted advantages in their specific resist system may be required.

Evidence gap Comparative data DNQ sulfonate

Application Scenarios: p-Tolyl DNQ-5-Sulfonate


Transparent Photosensitive Polyimide Formulations

The p-tolyl ester (PC5) has been experimentally validated as a photoactive dissolution inhibitor in a block copolyimide (Bco-PI) matrix formulated with alicyclic dianhydride H-PMDA, delivering sensitivity of 250 mJ/cm² and contrast of 2.56 at 20 wt% loading [1]. This makes it a candidate photoactive compound for positive-tone photosensitive polyimide (PSPI) development where high optical transparency in the visible region is required alongside photopatternability. Users formulating PSPIs should note that the 250 mJ/cm² sensitivity is moderate and may require process optimization (e.g., higher loading or PEB adjustment) for throughput-sensitive applications.

Hydrophobic i-Line Novolac Resists

With a computed XLogP3-AA of 5.6, the p-tolyl ester is among the more hydrophobic mono-ester DNQ-5-sulfonates available [1]. This property supports homogeneous dispersion in highly hydrophobic novolac resins (e.g., those with high m-cresol content) where lower-logP esters might phase-separate or exhibit non-uniform dissolution inhibition. The theoretical prediction that the p-methyl group enhances sulfonyl oxygen electron density relative to unsubstituted or ortho-substituted esters further supports its selection for maximizing per-molecule inhibition factor in novolac matrices [2].

DNQ-5-Sulfonate Structure-Activity Reference

The well-defined structure of the p-tolyl ester—a single DNQ-5-sulfonate chromophore esterified with a simple, symmetrical p-cresol moiety—makes it an analytically tractable model compound for academic and industrial research investigating dissolution inhibition mechanisms. Its published NMR, IR, and computed property data [1] facilitate structure-activity studies comparing mono-esters vs. multi-functional DNQ-sulfonates (e.g., 2,3,4-trihydroxybenzophenone tris-DNQ-5-sulfonate), where the number of sulfonyl groups per molecule is a key variable controlling inhibition efficiency [3].

High-Contrast Positive-Tone Photoresists

The contrast value of 2.56 demonstrated by PC5 in the polyimide study [1] is within the range considered acceptable for positive-tone resists (typically γ = 2–3 for DNQ-novolac systems [2]). While not class-leading, this contrast supports adequate pattern fidelity for applications such as dielectric layer patterning in wafer-level packaging or MEMS fabrication where i-line lithography is employed and moderate sensitivity (200–300 mJ/cm²) is acceptable. Procurement decisions should weigh this compound's established contrast against the availability of commercial DNQ-novolac resist systems that may offer higher contrast at comparable wavelength sensitivity.

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